A Technical Guide to 1-Acetyl-4-chloro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 1-Acetyl-4-chloro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
1-Acetyl-4-chloro-1H-indazole (CAS Number: 145439-15-2) is a substituted indazole derivative that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry.[1] The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] Consequently, indazole derivatives are integral to the development of novel therapeutics, particularly in oncology.[4][5] Many compounds featuring this core structure have been investigated and developed as potent protein kinase inhibitors, which are vital in targeted cancer therapy.[6][7]
This technical guide provides an in-depth overview of 1-Acetyl-4-chloro-1H-indazole for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and validated synthetic protocol, methods for its analytical characterization, and a discussion of its strategic application in the synthesis of pharmacologically active molecules.
Physicochemical Properties
A summary of the key chemical and physical properties of 1-Acetyl-4-chloro-1H-indazole is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 145439-15-2 | [1][8][9] |
| Molecular Formula | C₉H₇ClN₂O | [1][10][11] |
| Molecular Weight | 194.62 g/mol | [1][8][10] |
| IUPAC Name | 1-(4-chloro-1H-indazol-1-yl)ethanone | [9] |
| Appearance | Orange-red to orange solid/crystals | [12][13] |
| Purity | Typically ≥98% | [1] |
Synthesis and Mechanistic Rationale
The preparation of 1-Acetyl-4-chloro-1H-indazole is most effectively achieved through a one-pot reaction starting from the commercially available and inexpensive 3-chloro-2-methylaniline.[12][13] This process involves two key transformations: N-acetylation followed by an intramolecular cyclization via diazotization.
Synthetic Workflow Diagram
Caption: Synthesis workflow for 1-Acetyl-4-chloro-1H-indazole.
Causality and Experimental Choices
-
N-Acetylation: The synthesis begins with the acetylation of the starting material, 3-chloro-2-methylaniline. Acetic anhydride serves as the acetyl source, and a weak base like potassium acetate is used to neutralize the acetic acid byproduct.[12][13] This step is crucial as it forms the N-acetyl group required in the final product and modifies the electronic properties of the aniline to facilitate the subsequent cyclization. The reaction is initiated at 0°C to control the exothermic reaction before being warmed to room temperature.[13]
-
Diazotization and Cyclization: The solution containing the N-acetylated intermediate is then heated, and an alkyl nitrite (such as tert-butyl nitrite or isoamyl nitrite) is added.[12][13] The alkyl nitrite acts as a diazotizing agent under non-aqueous conditions, converting the aniline's amino group (now part of the acetylated structure) into a diazonium salt intermediate. This highly reactive species immediately undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-methyl group, leading to cyclization and formation of the indazole ring system.[12] This entire sequence is conveniently performed in a single pot without isolating the acetylated intermediate, enhancing the efficiency of the synthesis.[12]
Detailed Experimental Protocol
The following protocol is synthesized from established literature procedures.[12][13]
Materials:
-
3-chloro-2-methylaniline
-
Potassium acetate
-
Chloroform (or other suitable solvent)
-
Acetic anhydride
-
tert-Butyl nitrite or Isoamyl nitrite
-
5% Sodium bicarbonate aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Tetrahydrofuran (THF) and Water (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.
-
Acetylation: Cool the mixture to 0°C using an ice bath. Slowly add acetic anhydride (3.0 eq) dropwise over several minutes. Allow the reaction mixture to warm to room temperature and stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Heat the reaction mixture to 55-60°C. Add tert-butyl nitrite or isoamyl nitrite (2.0-3.0 eq) and continue stirring at this temperature for 7-12 hours, or until the reaction is complete as indicated by TLC.[12][13]
-
Workup: Cool the mixture to room temperature. Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate until the pH is neutral (pH 7), followed by a wash with water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo. This will yield the crude 1-Acetyl-4-chloro-1H-indazole as an orange-red solid.[12]
-
Purification: The crude product can be purified by recrystallization from a solvent system such as THF/water to yield pure orange crystals.[12]
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the acetyl methyl protons (CH₃) around 2.3 ppm. The aromatic protons on the indazole ring will appear in the range of 7.0-8.5 ppm, with coupling patterns consistent with the 4-chloro substitution pattern.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M+) corresponding to the calculated mass of the molecule (approximately 194.62 g/mol ).[12] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at about one-third the intensity of the M+ peak) should also be observed.
-
Elemental Analysis: The calculated elemental composition (C, 55.54%; H, 3.63%; Cl, 18.22%; N, 14.39%) should closely match the experimentally determined values.[12]
Applications in Medicinal Chemistry
The primary value of 1-Acetyl-4-chloro-1H-indazole lies in its role as a versatile intermediate for constructing more complex molecules, particularly kinase inhibitors.[6][7][14] The indazole scaffold mimics the adenine core of ATP, allowing it to bind competitively to the ATP-binding site of many protein kinases.[3]
Role as a Chemical Scaffold
The acetyl group at the N1 position can function as a protecting group or be readily removed under basic conditions (e.g., with LiOH or NaOH) to yield 4-chloro-1H-indazole.[12][13] This unmasked indazole can then be subjected to various chemical modifications to build a library of potential drug candidates.
Caption: Derivatization of the 4-chloro-1H-indazole scaffold.
Key modification strategies include:
-
N1-Alkylation/Arylation: The N1 position can be substituted with various alkyl or aryl groups to explore interactions with specific pockets in the kinase active site.
-
C3-Functionalization: The C3 position can be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents that can target the solvent-exposed region of the ATP-binding pocket.
-
Other Ring Positions: The chloro group at C4 and other positions on the benzene ring can also be modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
This strategic derivatization has led to the development of numerous successful kinase inhibitors, including Axitinib and Pazopanib, which are used in cancer treatment and contain the core indazole motif.[6]
Safety and Handling
As with all laboratory chemicals, 1-Acetyl-4-chloro-1H-indazole should be handled with appropriate care.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.
-
Storage: Store in a cool, dry place at room temperature, away from incompatible materials.[1]
-
Toxicity: While specific toxicity data is limited, the presence of the chloro group suggests that the compound should be treated as potentially toxic.[15] Hazard codes Xi (Irritant) and T (Toxic) have been associated with it, with a risk statement of R25 (Toxic if swallowed).[8]
Conclusion
1-Acetyl-4-chloro-1H-indazole is more than a simple chemical reagent; it is a key enabling molecule in the field of drug discovery. Its straightforward and efficient synthesis makes it an accessible starting point for complex synthetic campaigns. The inherent biological relevance of its indazole core provides a validated foundation for the design of potent and selective kinase inhibitors. For researchers in medicinal chemistry, a thorough understanding of this compound's synthesis, properties, and reactivity is fundamental to leveraging its full potential in the development of next-generation therapeutics.
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